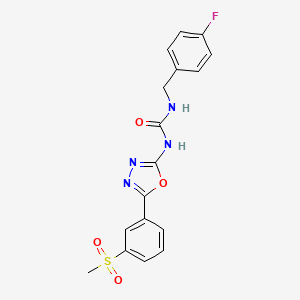

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated potent antibacterial activities against rice bacterial leaf blight. These derivatives have shown effectiveness in reducing the bacterial leaf blight in rice, potentially marking a significant advancement in agricultural disease management (Shi et al., 2015).

Hypoglycemic Agents

Research indicates the potential of certain sulphonylurea/guanidine-based derivatives, akin to the mentioned compound, as hypoglycemic agents. These compounds have been shown to exhibit considerable activity in vivo, suggesting their potential use in diabetes treatment (Panchal et al., 2017).

Proteomic Analysis in Bactericide Research

In the study of the bactericide Fubianezuofeng, which contains a similar molecular structure, label-free quantitative proteomic analysis was utilized. This approach provided insights into the proteome changes in bacteria in response to the bactericide, aiding in understanding its antibacterial mechanism (Gao et al., 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

Substituted benzenesulfonamides, structurally related to the compound , have been explored as aldose reductase inhibitors with antioxidant activity. This research is significant for managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Orexin Receptor Mechanisms in Eating Disorders

Studies have explored the effects of certain antagonists, including those structurally similar to the compound , on Orexin receptors. These receptors modulate feeding and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).

Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine

Research involving genetically encoded latent bioreactive unnatural amino acids, including compounds similar to the one of interest, has provided innovative avenues in biochemistry, protein engineering, and biotherapeutics. Such compounds allow for expansive covalent bonding in proteins, enabling new research and application possibilities (Liu et al., 2021).

Role in Drug Metabolism and Disposition Studies

Compounds with similar molecular structures have been used in studying the metabolism and disposition of drugs, particularly in the context of HIV integrase inhibitors. Such studies provide valuable insights into the pharmacokinetics and safety profiles of new therapeutic agents (Monteagudo et al., 2007).

Inhibitory Effects on TXA2

A study on a synthetic sulfonylurea compound structurally related to the compound revealed its inhibitory effects on thromboxane A2 (TXA2) in vivo and in vitro. This research is significant for understanding the drug's potential in managing cardiovascular diseases (Lu et al., 2012).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-27(24,25)14-4-2-3-12(9-14)15-21-22-17(26-15)20-16(23)19-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBFRVDFMSOCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)